molecular formula C3H4BNO3 B573029 Oxazol-4-ylboronic acid CAS No. 1332457-86-9

Oxazol-4-ylboronic acid

Cat. No. B573029
CAS RN: 1332457-86-9
M. Wt: 112.879
InChI Key: UPVMUAJKHQHWNB-UHFFFAOYSA-N
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Description

Oxazol-4-ylboronic acid is a boronic acid derivative used in organic chemistry and related fields . It has the molecular formula C3H4BNO3 and a molecular weight of 112.88 g/mol .


Synthesis Analysis

Isoxazol-4-ylboronic acid is a reagent that offers an easy DNA-compatible cyanomethylation procedure with high yield . The reaction of cyanomethylation of the heteroaryl halides or triflates proceeds by a tandem process involving palladium-mediated Suzuki−Miyaura coupling and base-promoted isoxazole fragmentation .


Molecular Structure Analysis

The molecular structure of Oxazol-4-ylboronic acid consists of a five-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom .


Chemical Reactions Analysis

Oxazol-4-ylboronic acid is involved in various chemical reactions. For instance, it is used as a reagent in the cyanomethylation of heteroaryl halides or triflates . This process involves a tandem process of palladium-mediated Suzuki−Miyaura coupling and base-promoted isoxazole fragmentation .


Physical And Chemical Properties Analysis

Oxazol-4-ylboronic acid has a molecular weight of 112.88 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 113.0284232 g/mol . The topological polar surface area is 66.5 Ų .

Mechanism of Action

Target of Action

Oxazol-4-ylboronic acid is primarily used as a reagent in the process of DNA-compatible cyanomethylation . It interacts with (hetero)aryl halides or triflates, which are its primary targets . These targets play a crucial role in the formation of new chemical entities through a process known as Suzuki–Miyaura coupling .

Mode of Action

The interaction of Oxazol-4-ylboronic acid with its targets involves a tandem process. This process includes palladium-mediated Suzuki–Miyaura coupling and base-promoted isoxazole fragmentation . The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Biochemical Pathways

The biochemical pathways affected by Oxazol-4-ylboronic acid are primarily related to the cyanomethylation of (hetero)aryl halides or triflates . The process of cyanomethylation involves the addition of a cyano group (-CN) to a molecule, thereby altering its structure and properties. The downstream effects of this process can lead to the efficient conversion of heteroaryl halides and aryl triflates into corresponding products .

Pharmacokinetics

It is known to be a solid, bench-stable reagent that is well soluble in polar solvents . This suggests that it may have good bioavailability for use in chemical reactions.

Result of Action

The result of Oxazol-4-ylboronic acid’s action is the efficient conversion of heteroaryl halides and aryl triflates into corresponding products . After the reaction, the product can be converted into the corresponding carboxylic acids . This transformation is crucial in the synthesis of new chemical entities.

Action Environment

The action of Oxazol-4-ylboronic acid can be influenced by various environmental factors. For instance, the presence of palladium, a catalyst, is essential for the Suzuki–Miyaura coupling process . Additionally, the solubility of Oxazol-4-ylboronic acid in polar solvents suggests that the solvent environment can significantly impact its efficacy and stability .

Safety and Hazards

Oxazol-4-ylboronic acid is considered hazardous to the aquatic environment . It is also classified as a skin irritant and can cause serious eye irritation . It may also cause respiratory irritation .

Future Directions

Oxazol-4-ylboronic acid is a versatile molecule with potential applications in various fields, including synthetic chemistry and biological sciences. Its use as a reagent in DNA-compatible cyanomethylation procedures suggests potential future directions in the field of medicinal chemistry .

properties

IUPAC Name

1,3-oxazol-4-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BNO3/c6-4(7)3-1-8-2-5-3/h1-2,6-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVMUAJKHQHWNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=COC=N1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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